

In-Depth Technical Guide: Potential Biological Targets of Netazepide (YF-476)

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Compound of Interest

Compound Name: FM-476
Cat. No.: B1192716

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Abstract

This technical guide provides a comprehensive overview of the known and potential biological targets of Netazepide (also known as YF-476), a potent and selective antagonist of the cholecystokinin B receptor (CCKBR), also referred to as the gastrin receptor. This document consolidates available quantitative data, details key experimental methodologies for target validation, and visualizes the core signaling pathway. The information presented is intended to support further research and drug development efforts related to this compound. Initial searches for "**FM-476**" yielded limited relevant information, suggesting a likely typographical error in the original query. The data herein focuses on Netazepide (YF-476), which is strongly indicated to be the compound of interest.

Introduction

Netazepide (YF-476) is a benzodiazepine derivative that has been identified as a highly selective and orally active antagonist of the cholecystokinin B receptor (CCKBR). The gastrin/CCK-B receptor is a G-protein coupled receptor primarily found in the brain and the gastrointestinal tract, where it plays a crucial role in regulating gastric acid secretion, mucosal

growth, and the proliferation of certain cell types, including enterochromaffin-like (ECL) cells. The antagonistic action of netazepide on this receptor gives it therapeutic potential in conditions characterized by hypergastrinemia and associated pathologies, such as gastric neuroendocrine tumors (NETs).

Primary Biological Target: Cholecystokinin B Receptor (CCKBR)

The principal biological target of netazepide is the cholecystokinin B receptor (CCKBR), a member of the G-protein coupled receptor superfamily.

Mechanism of Action

Netazepide functions as a competitive antagonist at the CCKBR. By binding to the receptor, it blocks the physiological effects of its endogenous ligands, gastrin and cholecystokinin (CCK). In the stomach, gastrin binding to CCKBR on ECL cells stimulates histamine release, which in turn acts on H2 receptors on parietal cells to induce gastric acid secretion. By inhibiting this initial step, netazepide effectively reduces gastric acid production. Furthermore, by blocking the trophic effects of gastrin on ECL cells, netazepide has been shown to inhibit their proliferation and can lead to the regression of gastrin-dependent gastric NETs.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of netazepide with its target receptor.

Table 1: In Vitro Receptor Binding Affinity of Netazepide (YF-476)

Species	Receptor	Radioligand	Ki (nM)	Reference
Rat	Brain Gastrin/CCK-B	[125I]CCK-8	0.068	[1]
Canine	Cloned Gastrin/CCK-B	[125I]CCK-8	0.62	[1]
Human	Cloned Gastrin/CCK-B	[125I]CCK-8	0.19	[1]
Rat	Pancreatic CCK- A	[125I]CCK-8	>280	[1]

Table 2: In Vivo Potency of Netazepide (YF-476) in Inhibiting Pentagastrin-Induced Gastric Acid Secretion

Species	Route of Administration	ED50 (μmol/kg)	Reference
Rat	Intravenous	0.0086	[1]
Dog (Heidenhain pouch)	Intravenous	0.018	[1]
Dog (Heidenhain pouch)	Oral	0.020	[1]

Experimental Protocols

In Vitro Radioligand Binding Assay for CCKBR

This protocol describes a competitive binding assay to determine the affinity of a test compound for the cholecystokinin B receptor using a radiolabeled ligand.

Materials:

- Membrane Preparation: Homogenized tissue or cell membranes expressing the CCKBR (e.g., from rat brain or transfected cell lines).

- Radioligand: [125I]CCK-8 (Bolton-Hunter labeled).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
- Test Compound: Netazepide (or other compounds for screening) at various concentrations.
- Non-specific Binding Control: A high concentration of a known CCKBR ligand (e.g., 1 μM unlabeled CCK-8 or gastrin).
- Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, combine the membrane preparation, [125I]CCK-8 (at a concentration near its K_d), and either the test compound, buffer (for total binding), or the non-specific binding control.
- Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filters using the vacuum manifold. The filters will trap the membranes with the bound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The K_i value can then be calculated using the Cheng-Prusoff equation.

In Vivo Pentagastrin-Stimulated Gastric Acid Secretion in a Rat Model

This protocol outlines the procedure to assess the in vivo efficacy of a CCKBR antagonist in inhibiting gastric acid secretion in anesthetized rats.

Animal Model:

- Male Sprague-Dawley rats (200-250 g).

Procedure:

- **Anesthesia:** Anesthetize the rats with an appropriate anesthetic (e.g., urethane).
- **Surgical Preparation:** Perform a tracheotomy to ensure a clear airway. Ligate the pylorus and insert a double-lumen cannula into the esophagus for gastric perfusion and sample collection.
- **Gastric Perfusion:** Perfuse the stomach with saline at a constant rate.
- **Basal Acid Secretion:** Collect the gastric perfusate for a baseline period (e.g., 30 minutes) to measure basal acid output.
- **Drug Administration:** Administer the test compound (netazepide) or vehicle intravenously.
- **Pentagastrin Stimulation:** After a predetermined time, infuse pentagastrin intravenously at a dose known to induce submaximal acid secretion.
- **Sample Collection:** Continue to collect the gastric perfusate in timed fractions.
- **Acid Output Measurement:** Determine the acid concentration in each sample by titration with a standardized NaOH solution to a pH of 7.0.
- **Data Analysis:** Calculate the total acid output for each collection period. Compare the acid output in the drug-treated group to the vehicle-treated group to determine the percentage of inhibition.

Clinical Trial Protocol for Gastric Neuroendocrine Tumors

This section provides a general outline of a clinical trial protocol to evaluate the efficacy and safety of netazepide in patients with type 1 gastric NETs.

Study Design:

- A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population:

- Patients diagnosed with autoimmune chronic atrophic gastritis and multiple type 1 gastric NETs.

Intervention:

- Oral administration of netazepide (e.g., 25-50 mg once daily) or a matching placebo.

Primary Endpoint:

- Change in the number and size of gastric NETs from baseline to the end of the treatment period, as assessed by endoscopy.

Secondary Endpoints:

- Change in serum chromogranin A (CgA) levels.
- Histological assessment of tumor regression.
- Safety and tolerability of netazepide.

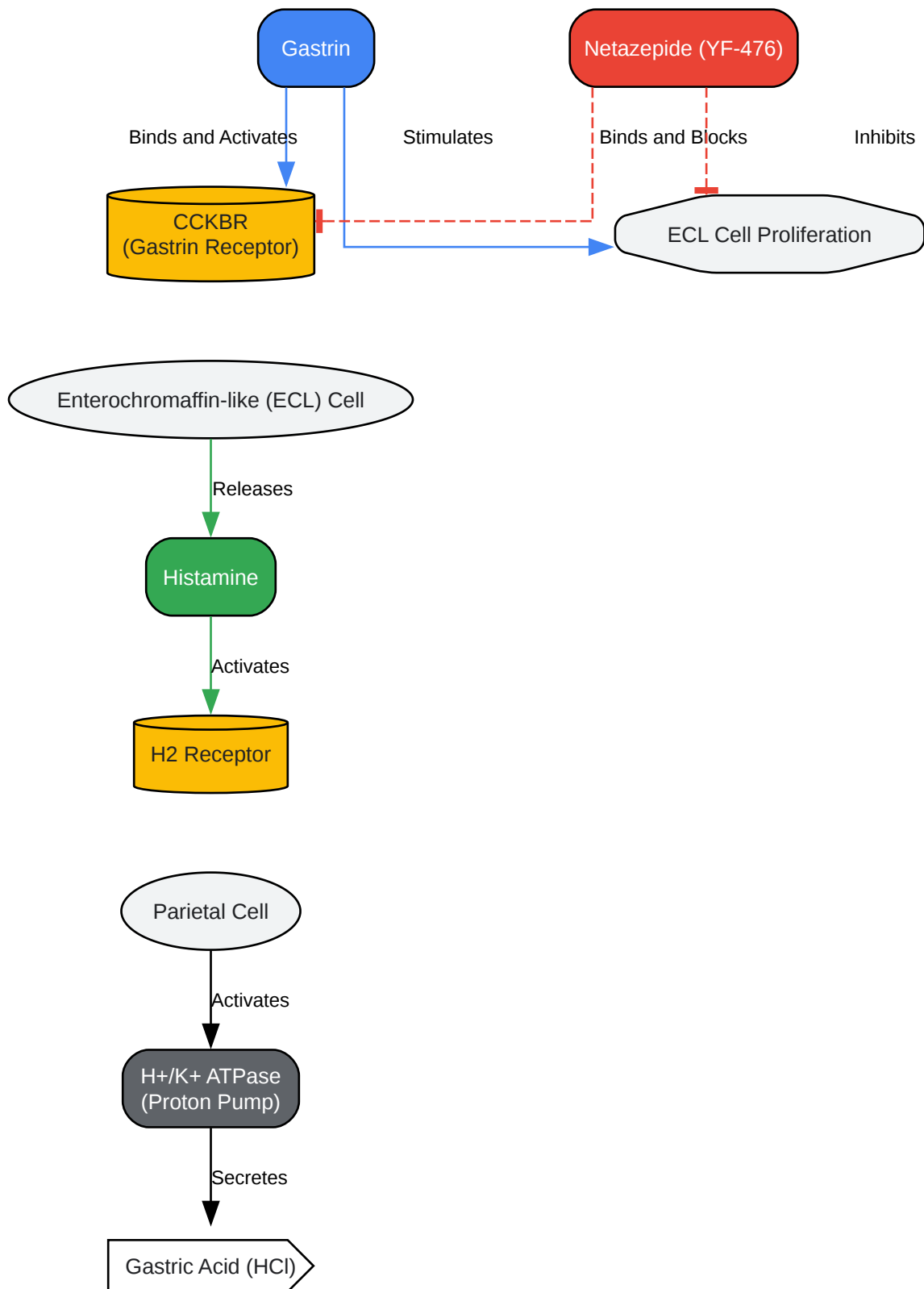
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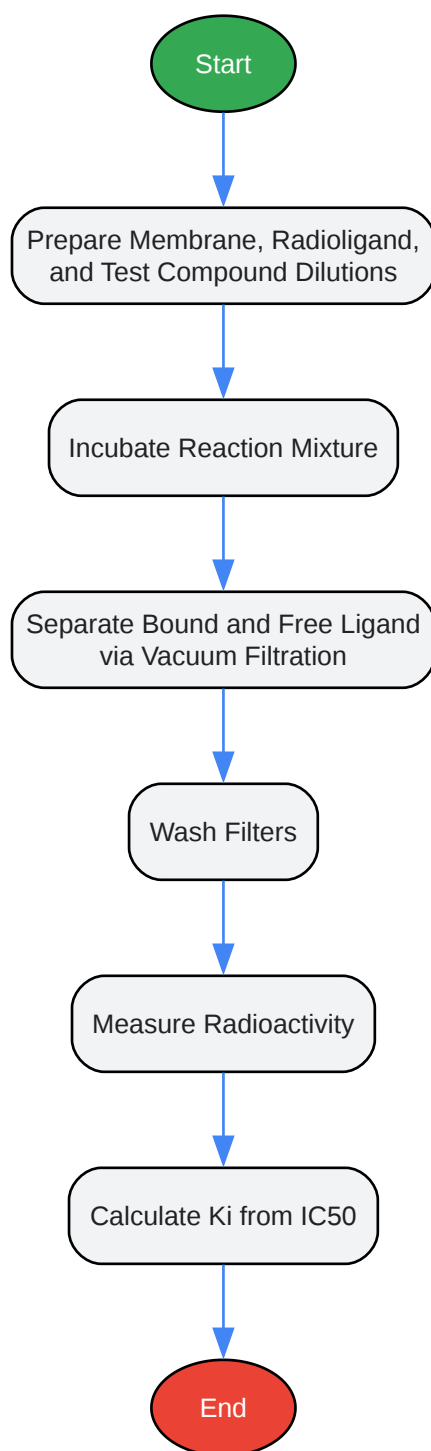
- Endoscopy: Performed at baseline and at specified intervals during the study to count and measure tumors and to obtain biopsies.
- Blood Sampling: Collected at regular intervals to measure serum gastrin and CgA levels.

- Safety Monitoring: Includes physical examinations, vital signs, and standard laboratory tests.

Visualizations

Signaling Pathway of Gastrin and Netazepide Action





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References

- [1. karger.com \[karger.com\]](#)
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